叔丁基(2S)-2-氨基-3-(1-三苯甲基咪唑-4-基)丙酸酯

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

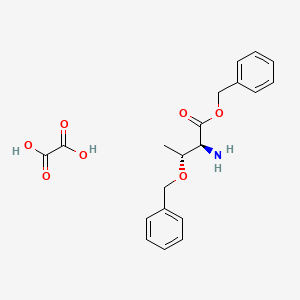

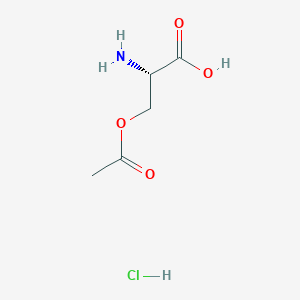

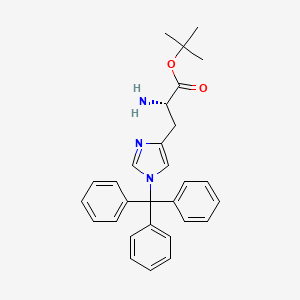

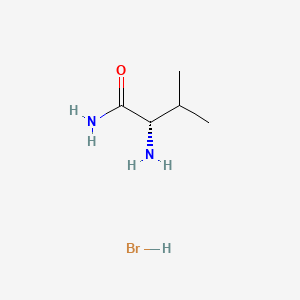

Tert-butyl (2S)-2-amino-3-(1-tritylimidazol-4-yl)propanoate is a complex organic compound. It is used in the synthesis of semaglutide, a long-acting GLP-1 analog developed by Novo Nordisk . The compound is part of a larger class of molecules known as imidazoles, which are five-membered heterocyclic compounds containing two non-adjacent nitrogen atoms .

Synthesis Analysis

The synthesis of Tert-butyl (2S)-2-amino-3-(1-tritylimidazol-4-yl)propanoate involves a series of steps. The first step involves coupling Gly to a resin by solid phase synthesis to obtain Gly-resin . The Gly-resin is then successively coupled to an amino acid according to the sequence of Semaglutide by sequential coupling . The process also involves the use of Fmoc-Lys (Alloc) -OH as raw material, Pd (PPh3) 4 is selected and deprotected .Molecular Structure Analysis

The molecular structure of Tert-butyl (2S)-2-amino-3-(1-tritylimidazol-4-yl)propanoate is complex. It is part of the larger class of imidazole compounds, which are five-membered heterocyclic rings containing two non-adjacent nitrogens and a carbonyl group . The compound also contains a tert-butyl group, an amino group, and a propanoate group .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Tert-butyl (2S)-2-amino-3-(1-tritylimidazol-4-yl)propanoate are complex and involve several steps. These include the coupling of Gly to a resin by solid phase synthesis, followed by successive coupling to an amino acid according to the sequence of Semaglutide . The process also involves the use of Fmoc-Lys (Alloc) -OH as raw material, Pd (PPh3) 4 is selected and deprotected .科学研究应用

环境影响和降解

- 对土壤和地下水中“叔丁基乙醚 (ETBE)”的研究表明,已经鉴定出能够降解 ETBE 的微生物,这表明相关的叔丁基化合物具有潜在的生物修复应用。共污染物的存在可能会限制或增强这些化合物的生物降解过程 (Thornton et al., 2020)。

合成和应用

- 对“叔丁基磺酰胺”的合成应用的综述突出了其作为手性助剂在胺和 N-杂环的立体选择性合成中的用途。这说明了叔丁基类化合物在促进具有潜在药物开发和其他领域应用的结构多样的分子的生产中的效用 (Philip et al., 2020)。

属性

IUPAC Name |

tert-butyl (2S)-2-amino-3-(1-tritylimidazol-4-yl)propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H31N3O2/c1-28(2,3)34-27(33)26(30)19-25-20-32(21-31-25)29(22-13-7-4-8-14-22,23-15-9-5-10-16-23)24-17-11-6-12-18-24/h4-18,20-21,26H,19,30H2,1-3H3/t26-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXLIDDXLXQZXMR-SANMLTNESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@H](CC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H31N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl (2S)-2-amino-3-(1-tritylimidazol-4-yl)propanoate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

372-85-8

372-85-8

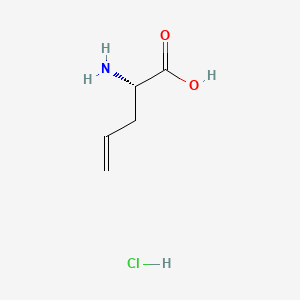

(S)-2-Aminopent-4-enoic acid hydrochloride

195316-72-4

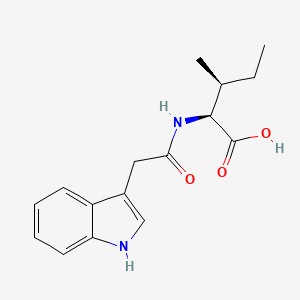

N-(3-Indolylacetyl)-L-isoleucine

57105-45-0

H-Val-NH2 hbr

33529-85-0

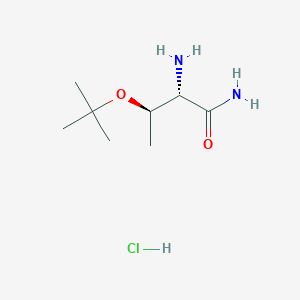

![(2S,3R)-2-amino-3-[(2-methylpropan-2-yl)oxy]-N-(4-nitrophenyl)butanamide](/img/structure/B612994.png)

![(2S)-2-Amino-N-(4-methyl-2-oxochromen-7-yl)-3-[(2-methylpropan-2-yl)oxy]butanamide;hydrochloride](/img/structure/B612996.png)